molecular formula C11H21N B14497511 1-(1-Ethylcyclopentyl)pyrrolidine CAS No. 64781-86-8

1-(1-Ethylcyclopentyl)pyrrolidine

Cat. No.: B14497511
CAS No.: 64781-86-8
M. Wt: 167.29 g/mol
InChI Key: OXQLMVDTNUDHNE-UHFFFAOYSA-N
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Description

1-(1-Ethylcyclopentyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound this compound is characterized by a pyrrolidine ring attached to a cyclopentane ring with an ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Ethylcyclopentyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1-ethylcyclopentanone with pyrrolidine in the presence of a reducing agent. The reaction typically takes place under mild conditions, such as room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring consistent product quality. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylcyclopentyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as N-alkylated pyrrolidines.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

1-(1-Ethylcyclopentyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Ethylcyclopentyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

1-(1-Ethylcyclopentyl)pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler structure without the cyclopentane ring and ethyl substituent.

    1-Methylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.

    Cyclopentylpyrrolidine: Lacks the ethyl substituent on the cyclopentane ring.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group and cyclopentane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

64781-86-8

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(1-ethylcyclopentyl)pyrrolidine

InChI

InChI=1S/C11H21N/c1-2-11(7-3-4-8-11)12-9-5-6-10-12/h2-10H2,1H3

InChI Key

OXQLMVDTNUDHNE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)N2CCCC2

Origin of Product

United States

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